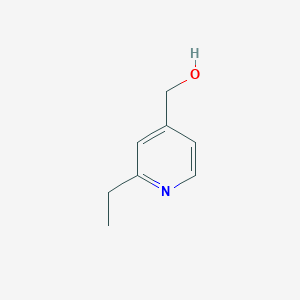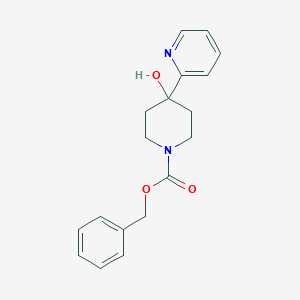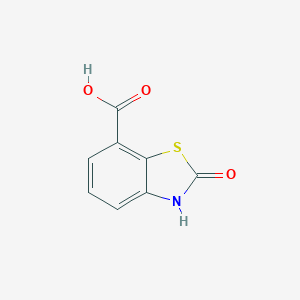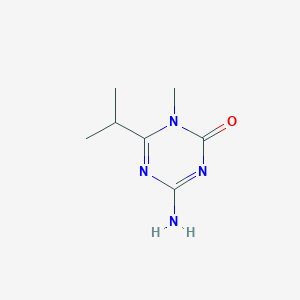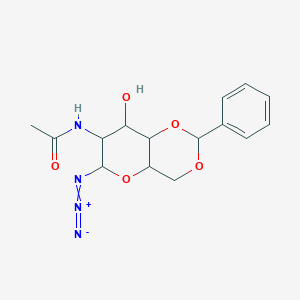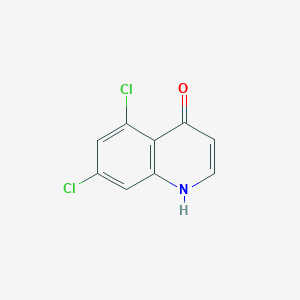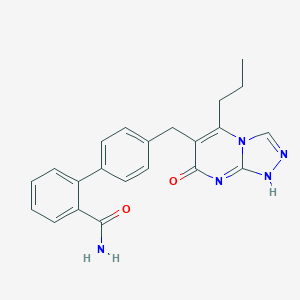
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is a synthetic compound that has gained attention from the scientific community for its potential as a drug candidate. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' has been studied extensively for its potential as a drug candidate. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various cellular processes, leading to the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is its broad range of potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-'. One direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand its mechanism of action and potential for use as an anti-inflammatory and analgesic agent. Finally, research could be conducted to identify potential side effects and optimize dosing regimens for clinical use.
Conclusion:
In conclusion, (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is a promising compound with a broad range of potential applications. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Métodos De Síntesis
The synthesis of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' involves a multi-step process. The first step involves the synthesis of 1,1'-biphenyl-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methanol to form the desired product.
Propiedades
Número CAS |
168152-96-3 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)- |
Fórmula molecular |
C22H21N5O2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-[4-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-5-19-18(21(29)25-22-26-24-13-27(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20(23)28/h3-4,6-11,13H,2,5,12H2,1H3,(H2,23,28)(H,25,26,29) |
Clave InChI |
WNFVZZVKAUYMFL-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(=O)N=C2N1C=NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
SMILES |
CCCC1=C(C(=O)NC2=NN=CN12)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
SMILES canónico |
CCCC1=C(C(=O)N=C2N1C=NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
Sinónimos |
4'-((1,7-Dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



